

Application Note: Total Synthesis of (+)-trans-khellactone

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Compound of Interest

Compound Name: *trans*-Khellactone

Cat. No.: B191665

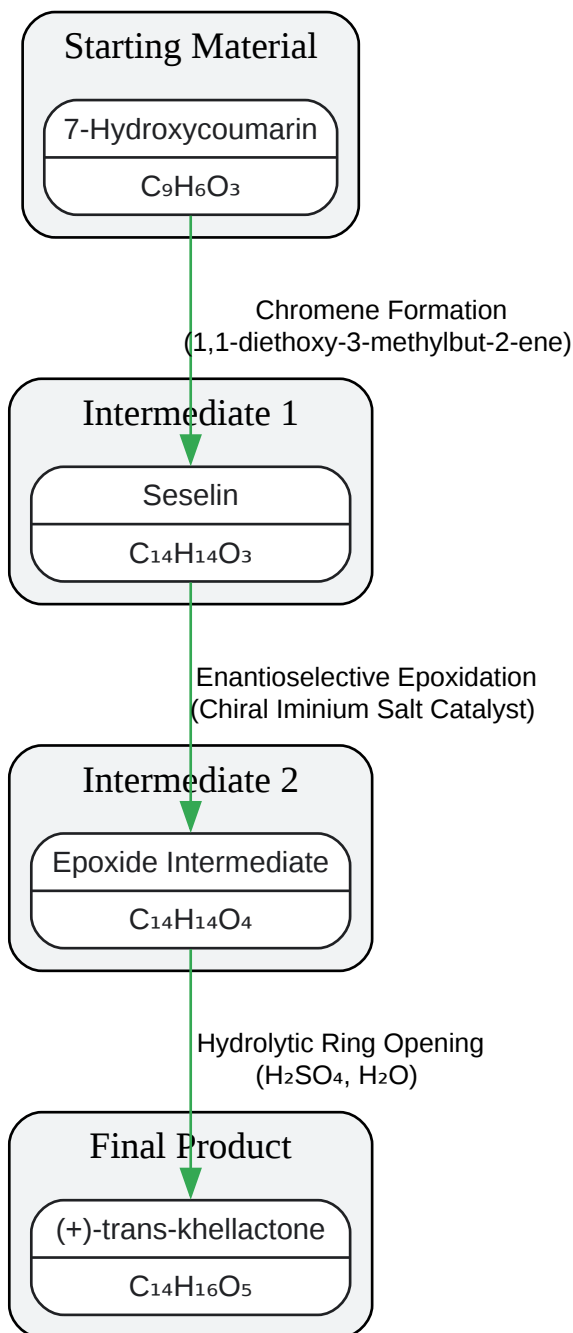
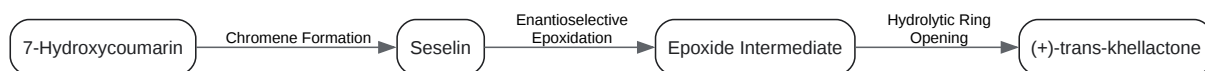
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Introduction

(+)-**trans-khellactone** is a naturally occurring pyranocoumarin that has demonstrated cytotoxic activity against P-388 lymphocytic leukemia systems.^[1] Its synthesis has been a subject of interest, with various methodologies developed to achieve its preparation. This document outlines a highly enantioselective, three-step total synthesis of (+)-(3'S,4'R)-**trans-khellactone**, starting from the readily available 7-hydroxycoumarin. The key step in this synthesis is a nonaqueous enantioselective epoxidation mediated by an iminium salt catalyst.^{[2][3]} This method provides a concise and efficient route to the target molecule with high optical purity.^{[2][3]}

Overall Synthetic Strategy

The total synthesis of (+)-**trans-khellactone** is accomplished through a three-step sequence starting from 7-hydroxycoumarin. The overall transformation is depicted in the workflow diagram below.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly enantioselective total synthesis of (-)-(3'S)-Lomatin and (+)-(3'S,4'R)-trans-khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]
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